molecular formula C23H26N4O4S B5994465 4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE

4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE

Cat. No.: B5994465
M. Wt: 454.5 g/mol
InChI Key: LAOSAISISYQILE-UHFFFAOYSA-N
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Description

“4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Methoxylation and sulfonylation: These steps introduce the methoxy and piperidinosulfonyl groups, respectively, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential candidate for therapeutic applications.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of “4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymatic activity.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-{(Z)-1-[2-METHOXY-4-(PIPERIDINOSULFONYL)ANILINO]METHYLIDENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE: This compound itself.

    Other pyrazoles: Compounds with similar pyrazole rings but different substituents.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different core structures.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(2-methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-17-20(23(28)27(25-17)18-9-5-3-6-10-18)16-24-21-12-11-19(15-22(21)31-2)32(29,30)26-13-7-4-8-14-26/h3,5-6,9-12,15-16,25H,4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOSAISISYQILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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